N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 2-ethyl-6-methylphenyl group at position 4, an isopropylthio moiety at position 5, and a methyl-linked 4-methoxybenzamide at position 2.
Propriétés
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-6-17-9-7-8-16(4)21(17)27-20(25-26-23(27)30-15(2)3)14-24-22(28)18-10-12-19(29-5)13-11-18/h7-13,15H,6,14H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIMHSHXUBVPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SC(C)C)CNC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the methoxybenzamide moiety enhances lipophilicity and may contribute to its bioactivity.
- Inhibition of Kinases : The triazole moiety has been shown to interact with various kinases, potentially inhibiting pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit CSNK2A2 (casein kinase 2 alpha 2) and exhibit antiviral properties against β-coronaviruses such as SARS-CoV-2 .
- Antitumor Activity : Research indicates that triazole derivatives can exhibit significant antitumor effects. These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Triazoles are known for their antifungal properties, and derivatives have been explored for their efficacy against various bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide:
Case Study 1: Antiviral Activity
A study demonstrated that a related triazole compound exhibited significant antiviral activity against SARS-CoV-2 by inhibiting CSNK2A2. This suggests that N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may have similar properties due to its structural similarities .
Case Study 2: Antitumor Effects
In vitro studies have shown that triazole derivatives can lead to reduced viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . Further research is required to establish the specific efficacy of this compound.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues in Triazole Chemistry
Key Structural Differences and Implications:
Synthesis Pathways:
- The target compound’s synthesis likely involves S-alkylation of a triazole-thione precursor (as in ), where α-halogenated ketones or benzyl halides react with triazole-thiones under basic conditions. This contrasts with ’s thiadiazole synthesis, which employs hydroxylamine and active methylene compounds .
Functional Group Comparisons
- Benzamide Derivatives: The 4-methoxybenzamide group in the target compound shares similarities with benzamide pesticides like sulfentrazone (), which features a triazolinone core and sulfonamide group. The methoxy group in the target may enhance π-π stacking compared to sulfentrazone’s sulfonamide . Compound 8a () contains a benzamide linked to a pyridine-thiadiazole system, showing dual C=O bands (1679, 1605 cm⁻¹), whereas the target’s single C=O (from benzamide) may simplify binding interactions .
- Thioether vs.
Research Findings and Limitations
- Gaps in Data: No direct biological or crystallographic data for the target compound are available in the evidence. Structural inferences are drawn from analogues (e.g., tautomerism in , benzamide bioactivity in ).
- SHELX Relevance : While details crystallographic tools (SHELX), their application to the target compound is speculative without structural data .
Q & A
Q. Methodological integration :
- In vitro assays : Pair enzyme inhibition (e.g., kinase assays) with cytotoxicity profiling (MTT assays) to differentiate target-specific vs. off-target effects .
- Computational modeling : Use molecular dynamics (GROMACS) to simulate ligand-protein interactions over 100 ns trajectories, identifying stable binding conformations .
Basic: Which analytical techniques are critical for assessing purity and stability during storage?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to detect impurities >0.1% .
- TLC : Monitor reaction progress using silica plates (UV visualization at 254 nm) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Stability studies : Store under argon at –20°C; assess degradation via accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: How can tautomerism in the triazole ring complicate structural characterization, and how is this resolved?
Answer:
Challenges :
Q. Resolution strategies :
- Variable-temperature NMR : Detect coalescence of proton signals (e.g., NH protons) to identify tautomeric exchange .
- X-ray crystallography : Resolve solid-state tautomeric preferences (e.g., thione dominance in crystalline form) .
- IR spectroscopy : Absence of S–H stretches (~2500 cm) confirms thione tautomer prevalence in solution .
Basic: How can reaction yields be optimized during the final alkylation step of the triazole intermediate?
Answer:
- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the thiolate intermediate .
- Base optimization : Replace KCO with CsCO for milder conditions, minimizing side reactions .
- Temperature control : Conduct reactions at 0–5°C to suppress over-alkylation .
Advanced: What computational methods are recommended to integrate with experimental data for mechanistic insights?
Answer:
- Molecular docking : Use Schrödinger Suite or MOE to predict binding modes to target proteins (e.g., kinases), guided by crystallographic data from homologous systems .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize regioselectivity in electrophilic substitutions .
- QSAR modeling : Train models with IC data and descriptors (logP, polar surface area) to prioritize analogs for synthesis .
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